Acridine-2,6-diamine
Overview
Description
Acridine-2,6-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C13H11N3. It is a derivative of acridine, characterized by the presence of amino groups at the 2 and 6 positions on the acridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 2,6-diamino-(8CI) typically involves the nitration of acridine followed by reduction. One common method is the nitration of acridine to form 2,6-dinitroacridine, which is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 2,6-diaminoacridine . Another method involves the direct amination of acridine using ammonia under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of acridine, 2,6-diamino-(8CI) often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Acridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridinic acid derivatives.
Reduction: The compound can be reduced to form different amino derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas with a palladium catalyst is used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various acridine derivatives, such as acridinic acid, aminoacridines, and substituted acridines .
Scientific Research Applications
Acridine-2,6-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acridine, 2,6-diamino-(8CI) primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, which lacks the amino groups at the 2 and 6 positions.
Acridine Orange: A derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Properties
IUPAC Name |
acridine-2,6-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-3-4-12-9(6-10)5-8-1-2-11(15)7-13(8)16-12/h1-7H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNLREBQOMGJMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187670 | |
Record name | Acridine, 2,6-diamino- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3407-94-1 | |
Record name | 2,6-Acridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3407-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acridine, 3,7-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003407941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine, 2,6-diamino- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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